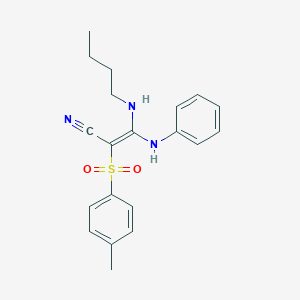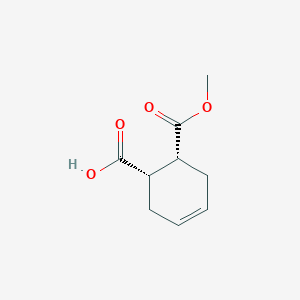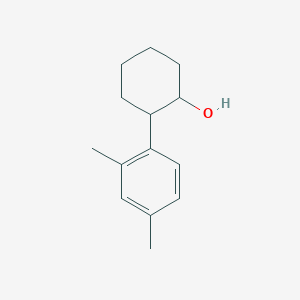
2-(2,4-Dimethylphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)cyclohexan-1-ol, commonly referred to as 2,4-dimethylcyclohexanol, is a cyclic alcohol with a molecular formula of C9H18O. It is a clear, colorless liquid with a faint odor and a boiling point of 145-146°C. 2,4-Dimethylcyclohexanol is a versatile molecule used in a variety of applications, including synthesis, scientific research, and lab experiments.
Mecanismo De Acción
The mechanism of action of 2,4-dimethylcyclohexanol is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This inhibition can lead to increased concentrations of drugs and other compounds in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
2,4-Dimethylcyclohexanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, leading to increased concentrations of drugs and other compounds in the body. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the formation of free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethylcyclohexanol is a useful molecule for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, it is important to note that 2,4-dimethylcyclohexanol is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 2,4-dimethylcyclohexanol. These include further research into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for use in lab experiments. Additionally, further research could be done into the potential therapeutic uses of 2,4-dimethylcyclohexanol, such as its potential use as an anti-inflammatory agent or its potential use as an anti-oxidant. Finally, further research could be done into the potential toxicity of 2,4-dimethylcyclohexanol and its potential for adverse effects.
Métodos De Síntesis
2,4-Dimethylcyclohexanol can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethylphenol and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide. The second step involves the reaction of the product of the first step with an acid catalyst, such as sulfuric acid. The resulting product is 2,4-dimethylcyclohexanol.
Aplicaciones Científicas De Investigación
2,4-Dimethylcyclohexanol is a useful molecule for scientific research. It has been used in studies of the mechanism of action of enzymes, such as the enzyme cytochrome P450. It has also been used to study the biochemical and physiological effects of drugs, such as the anticonvulsant drug phenobarbital.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQYQYKADJOOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

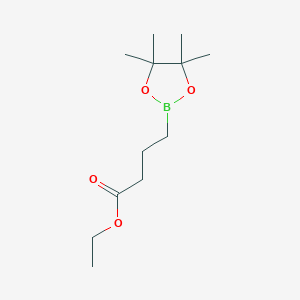

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
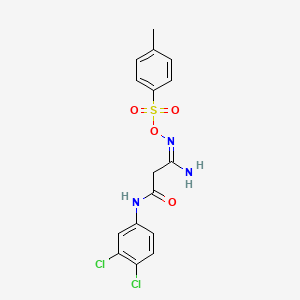
![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
